Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that features a combination of benzodioxole, fluorobenzyl, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Construction of the Dihydropyridine Ring: This can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde, and ammonia or an amine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzodioxole and fluorobenzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Employed in analytical techniques for detecting and quantifying other substances.
Mechanism of Action
The mechanism of action of Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Binding: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
The unique combination of benzodioxole, fluorobenzyl, and dihydropyridine moieties in Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H23FN2O7 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H23FN2O7/c1-2-33-25(32)18-12-28-24(31)22(23(18)30)17(15-5-8-19-20(9-15)35-13-34-19)10-21(29)27-11-14-3-6-16(26)7-4-14/h3-9,12,17H,2,10-11,13H2,1H3,(H,27,29)(H2,28,30,31) |
InChI Key |
JTUHIERYDNCCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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